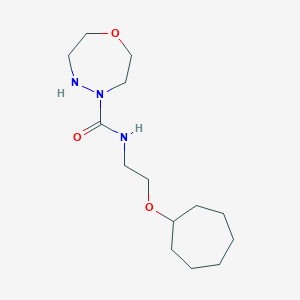![molecular formula C17H16F3NO2 B7437747 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine, also known as DF-MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors, which are involved in regulating the release of neurotransmitters and have been implicated in several neurological disorders. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been used in drug discovery to screen for potential sigma-1 receptor ligands.
作用機序
The mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is thought to be related to its binding to sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in regulating the release of neurotransmitters, including dopamine, serotonin, and glutamate. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors and modulate their activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the induction of apoptosis in cancer cells, and the regulation of calcium signaling in cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have analgesic effects in animal models, suggesting its potential as a pain management agent.
実験室実験の利点と制限
One advantage of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine in lab experiments is its selectivity for sigma-1 receptors, which allows for more targeted research into the role of these receptors in various physiological processes. However, one limitation of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research into 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine. One area of interest is the potential use of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research into the mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine and its effects on cellular signaling pathways may provide insights into the role of sigma-1 receptors in various physiological processes. Finally, the development of more potent sigma-1 receptor ligands based on the structure of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine may lead to the discovery of novel therapeutic agents for a variety of diseases.
合成法
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-bromo-2-fluorobenzaldehyde to form 3-[4-(difluoromethoxy)-3-fluorophenyl]aniline. This intermediate is then reacted with morpholine in the presence of a catalyst to produce 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine.
特性
IUPAC Name |
2-[3-[4-(difluoromethoxy)-3-fluorophenyl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-14-9-12(4-5-15(14)23-17(19)20)11-2-1-3-13(8-11)16-10-21-6-7-22-16/h1-5,8-9,16-17,21H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQXLDFQVUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=C2)C3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)


![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)
![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)
![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)